molecular formula C13H15NO3S B14353968 Ethyl 3-(methoxymethyl)-4H-1,4-benzothiazine-2-carboxylate CAS No. 90252-65-6

Ethyl 3-(methoxymethyl)-4H-1,4-benzothiazine-2-carboxylate

Cat. No.: B14353968
CAS No.: 90252-65-6
M. Wt: 265.33 g/mol
InChI Key: MDTNIBDABMHXPL-UHFFFAOYSA-N
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Description

Ethyl 3-(methoxymethyl)-4H-1,4-benzothiazine-2-carboxylate is a chemical compound belonging to the benzothiazine family Benzothiazines are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(methoxymethyl)-4H-1,4-benzothiazine-2-carboxylate typically involves the condensation of 2-aminothiophenol with this compound under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace specific functional groups on the benzothiazine ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced benzothiazine derivatives.

    Substitution: Formation of substituted benzothiazine derivatives with various functional groups.

Scientific Research Applications

Ethyl 3-(methoxymethyl)-4H-1,4-benzothiazine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(methoxymethyl)-4H-1,4-benzothiazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory and antimicrobial activities.

Comparison with Similar Compounds

    Ethyl 3-(methoxymethyl)-4H-1,4-benzothiazine-2-carboxylate: Known for its diverse biological activities.

    Ethyl 3-(methyl)-4H-1,4-benzothiazine-2-carboxylate: Similar structure but different functional groups, leading to varied biological effects.

    Ethyl 3-(ethoxymethyl)-4H-1,4-benzothiazine-2-carboxylate:

Uniqueness: this compound stands out due to its specific functional groups, which confer unique chemical reactivity and biological activity

Properties

CAS No.

90252-65-6

Molecular Formula

C13H15NO3S

Molecular Weight

265.33 g/mol

IUPAC Name

ethyl 3-(methoxymethyl)-4H-1,4-benzothiazine-2-carboxylate

InChI

InChI=1S/C13H15NO3S/c1-3-17-13(15)12-10(8-16-2)14-9-6-4-5-7-11(9)18-12/h4-7,14H,3,8H2,1-2H3

InChI Key

MDTNIBDABMHXPL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=CC=CC=C2S1)COC

Origin of Product

United States

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